molecular formula C18H14FN5O B11190549 N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

Cat. No.: B11190549
M. Wt: 335.3 g/mol
InChI Key: ZMBACPCHFAUBAR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the naphthyridine core

    Preparation of 1,2,4-oxadiazole: This can be achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Coupling with Naphthyridine: The oxadiazole derivative is then coupled with a naphthyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is unique due to its combination of fluorophenyl, oxadiazole, and naphthyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal and agricultural chemistry.

Properties

Molecular Formula

C18H14FN5O

Molecular Weight

335.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

InChI

InChI=1S/C18H14FN5O/c1-10-7-8-12-16(23-15-6-4-3-5-14(15)19)13(9-20-17(12)21-10)18-22-11(2)24-25-18/h3-9H,1-2H3,(H,20,21,23)

InChI Key

ZMBACPCHFAUBAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3F)C4=NC(=NO4)C

Origin of Product

United States

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